![molecular formula C12H14BrClN2S B1523396 1-[2-(4-溴苯基)-4-甲基-1,3-噻唑-5-基]乙胺盐酸盐 CAS No. 1333686-32-0](/img/structure/B1523396.png)
1-[2-(4-溴苯基)-4-甲基-1,3-噻唑-5-基]乙胺盐酸盐
描述
1-(2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, also known as 4-Bromo-4-methylthiazolyl-1-ethanamine hydrochloride (BMTEH), is an organic compound with a wide range of applications in the sciences. It is a colorless, crystalline solid and has a molecular weight of 300.1 g/mol. BMTEH is an important intermediate for the synthesis of a variety of drugs and chemicals, and has been used in research for a variety of applications.
科学研究应用
量子化学和分子动力学模拟研究
- 腐蚀抑制:卡亚等人(2016 年)的一项研究采用了量子化学参数和分子动力学模拟来预测一些噻唑和噻二唑衍生物对铁腐蚀的腐蚀抑制性能。从理论上发现,包括 2-氨基-4-(4-溴苯基)-噻唑(Inh2)在内的这些化合物可以与金属表面有效相互作用,表明它们具有作为铁和其他金属的腐蚀抑制剂的潜力 (Kaya 等人,2016 年).
合成化学
- 苯并咪唑的合成:莱金和梅吉尔(2009 年)报道了在碘化亚铜催化下,从邻溴苯基异氰酸酯和各种伯胺合成 1-取代苯并咪唑。这项工作突出了溴苯基基化合物在构建杂环结构中的用途,杂环结构在药物化学和材料科学中至关重要 (莱金和梅吉尔,2009 年).
药理学应用
- 抗菌和细胞毒活性:努尔维等人(2014 年)合成了一系列 1-甲基-N-((取代苯甲亚基)-1H-苯并咪唑-2-胺并评估了它们的抗菌和细胞毒性。这表明溴苯基-噻唑衍生物在开发新的抗菌剂中具有潜力 (努尔维等人,2014 年).
材料科学与工程
- 聚乙烯醇/丙烯酸水凝胶改性:阿里和埃尔-莫赫迪(2015 年)通过与各种脂肪族和芳香族胺(包括 2-氨基噻唑)的缩合反应,对辐射诱导的聚乙烯醇/丙烯酸水凝胶进行了改性。这项研究证明了噻唑衍生物在改性聚合物中应用,以增强其溶胀性能、热稳定性和潜在的医学应用 (阿里和埃尔-莫赫迪,2015 年).
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its diverse pharmacological effects .
Biochemical Pathways
Thiazole-containing compounds are known to activate or inhibit various biochemical pathways, leading to different physiological effects .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
生化分析
Biochemical Properties
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, it has been observed to affect the activity of various enzymes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
At the molecular level, 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased acetylcholine levels . This compound may also interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride in laboratory settings have been studied to understand its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and enzyme inhibition, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to altered neurotransmission . Additionally, this compound may influence other metabolic pathways, contributing to its diverse biological effects.
Transport and Distribution
The transport and distribution of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution. Its localization within cells can influence its activity and function, affecting various biochemical pathways .
Subcellular Localization
The subcellular localization of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride is essential for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S.ClH/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGBWBFCWVFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




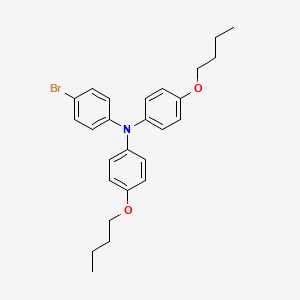
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

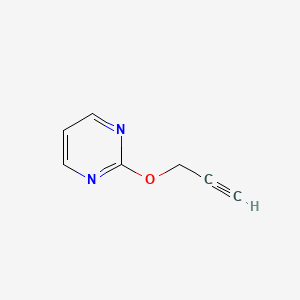



![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
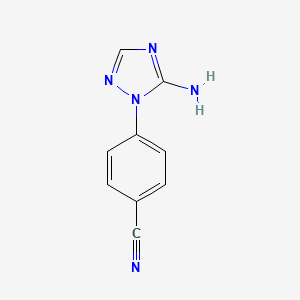
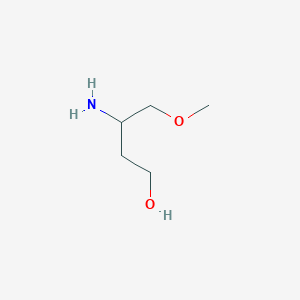
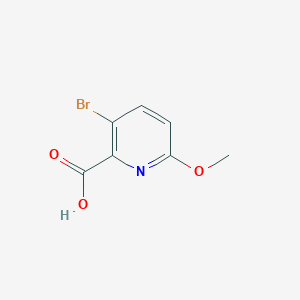
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)